molecular formula C7H8N4OS2 B159205 Theophylline, 8-mercapto-2-thio- CAS No. 1784-68-5

Theophylline, 8-mercapto-2-thio-

Cat. No.: B159205
CAS No.: 1784-68-5
M. Wt: 228.3 g/mol
InChI Key: ICPOMCAMXKYSKE-UHFFFAOYSA-N
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Description

Theophylline, 8-mercapto-2-thio- is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and phosphodiesterase inhibitor. This derivative features a mercapto (-SH) group at the 8-position and a thione (C=S) group at the 2-position of the xanthine core. Such substitutions alter its physicochemical properties and pharmacological profile compared to the parent compound.

Properties

CAS No.

1784-68-5

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one

InChI

InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)

InChI Key

ICPOMCAMXKYSKE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2

Isomeric SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2

Other CAS No.

1784-68-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Properties of Theophylline and Analogues

Compound Molecular Formula Substituents Melting Point (°C) Key Pharmacological Activity References
Theophylline C₇H₈N₄O₂ 1,3-dimethylxanthine 273.14 Bronchodilation, PDE inhibition
Etophylline C₉H₁₂N₄O₃ 7-(2-hydroxyethyl)theophylline Not reported Similar to theophylline, improved solubility?
8-Mercaptopurine C₅H₄N₄S Mercapto at 8-position 313–314 (decomp.) Antimetabolite (leukemia treatment)
Thiazolidinethione C₃H₅NS₂ Thione at 2-position 104–106 Antimicrobial, enzyme inhibition

Key Observations:

  • Theophylline : Exhibits a high melting point (273.14°C) due to strong intermolecular hydrogen bonding and crystalline stability .
  • 8-Mercaptopurine : The mercapto group at position 8 confers distinct reactivity, enabling its role in nucleic acid metabolism disruption .
  • Thione Substitution : Thione groups (e.g., in thiazolidinethione) reduce melting points compared to ketones (C=O) due to weaker hydrogen bonding . This suggests that 8-mercapto-2-thio-theophylline may have a lower melting point than theophylline.

Pharmacological and Biochemical Profiles

  • Theophylline: Induces vasodilation via cGMP elevation and eNOS phosphorylation in endothelial cells . However, its association with severe asthma exacerbations (e.g., near-fatal attacks) highlights safety concerns, particularly when combined with β-agonists .
  • Etophylline : The hydroxyethyl substitution at position 7 may enhance solubility but retains bronchodilatory activity akin to theophylline .
  • 8-Mercaptopurine : Unlike theophylline, its mechanism involves purine antagonism, demonstrating how position-specific substitutions drastically alter biological targets .
  • Thio-Substituted Analogues : Thione groups (e.g., in 2-thiazolidinethione) enhance metal-binding capacity, which could influence enzyme inhibition or drug metabolism in 8-mercapto-2-thio-theophylline .

Thermal and Stability Profiles

  • Theophylline displays a sharp endothermic peak at 273.14°C (ΔH = -204.32 J/g), indicative of high thermal stability .
  • Excipients like sorbitol (melting point: ~100°C) and glicocol (melting with decomposition at ~256°C) demonstrate that polar substituents reduce thermal stability compared to theophylline . By analogy, the mercapto and thione groups in 8-mercapto-2-thio-theophylline may lower its melting point and alter decomposition pathways.

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